molecular formula C5H6O3 B13322879 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Cat. No.: B13322879
M. Wt: 114.10 g/mol
InChI Key: MOUVXQQGDFVSRZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6-dihydro-2H-pyran-2-one: is a heterocyclic organic compound that belongs to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a hydroxyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in 3-Hydroxy-5,6-dihydro-2H-pyran-2-one can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Lactones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, ethers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound’s antitumor activity is linked to its capacity to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

5-hydroxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C5H6O3/c6-4-2-1-3-8-5(4)7/h2,6H,1,3H2

InChI Key

MOUVXQQGDFVSRZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=C1)O

Origin of Product

United States

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